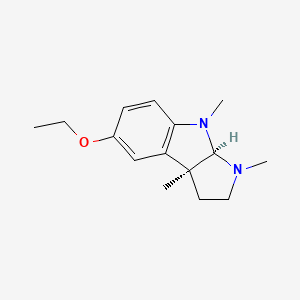

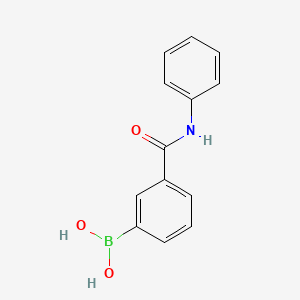

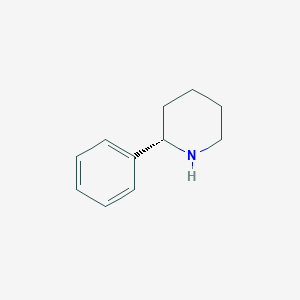

(S)-2-phenylpiperidine

描述

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and common uses.

Synthesis Analysis

This would involve detailing the methods and reactions used to synthesize the compound, including any catalysts or reagents required.Molecular Structure Analysis

This would involve examining the molecular structure of the compound, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学研究应用

Dopamine Autoreceptor Antagonists

(S)-2-phenylpiperidine derivatives have been studied for their interaction with central dopamine receptors. They are characterized as centrally acting dopamine autoreceptor antagonists. These compounds, especially those with specific substituents, are active in vivo on dopamine synthesis and turnover, without inducing strong hypoactivity or catalepsy. This indicates their potential in influencing dopamine-related processes without significant side effects (Sonesson et al., 1994).

Dopamine Receptor-Directed Compounds

Phenylpiperidines like OSU6162 and ACR16 are proposed as novel drugs for brain disorders, including schizophrenia and Huntington's disease, due to their dopamine stabilizing effects. Their activities have been evaluated in assays for the D2 dopamine receptor in vitro, highlighting their relevance in neuropsychiatric disorder treatments (Kara et al., 2010).

Chiral Building Blocks in Alkaloid Synthesis

δ-Amino β-keto esters, designed as polyfunctionalized chiral building blocks for alkaloid synthesis, can be used to synthesize (S)-2-phenylpiperidine. This demonstrates its role in the asymmetric synthesis of complex organic compounds, highlighting its utility in synthetic organic chemistry (Davis et al., 2000).

Novel Analgesic and Anesthetic Agents

4-Phenyl-4-anilidopiperidines, incorporating the 4-phenylpiperidine pharmacophore, represent a novel class of potent opioid analgesic and anesthetic agents. These compounds show promise in outpatient surgical settings and for patient-controlled analgesia, underscoring the therapeutic potential of (S)-2-phenylpiperidine derivatives in pain management (Kudzma et al., 1989).

Inhibition of Non-Quantal Acetylcholine Leakage

A study on 2(4-phenylpiperidine)cyclohexanol showed its ability to inhibit non-quantal acetylcholine leakage in mouse diaphragm fibers. This suggests potential applications in neuromuscular research, particularly in understanding synaptic mechanisms and drug development (Vyskocil, 1985).

Serotonin Antagonists for Antiglaucoma Agents

1-Phenylpiperidine derivatives have been identified as potential antiglaucoma agents due to their ability to lower intraocular pressure. Classified as serotonergic ligands, these compounds may act as serotonin antagonists, indicating their therapeutic potential in ophthalmology (Schoenwald et al., 1997).

Synthesis of Perhydrohistrionicotoxin

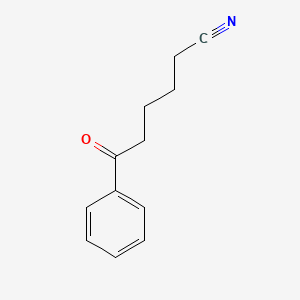

The anodic cyanation of certain phenylpiperidines has been used for the synthesis of aminonitriles, which contribute to constructing the carbon framework of perhydrohistrionicotoxin. This illustrates the role of (S)-2-phenylpiperidine in the synthesis of complex molecular structures, relevant in medicinal chemistry (Malassene et al., 2003).

Sigma Receptor Ligands

Substituted 1-phenyl-2-cyclopropylmethylamines, which include phenylpiperidin-4-ol derivatives, have been studied for their affinity to sigma receptor subtypes. These compounds demonstrate potential as sigma receptor ligands, which is significant in the development of novel therapeutics for neurological and psychiatric conditions (Prezzavento et al., 2007).

安全和危害

This would involve examining the safety data for the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

未来方向

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.

For a thorough and accurate analysis, each of these aspects would likely require consulting multiple scientific papers and resources. It’s important to note that this is a complex task typically carried out by researchers or professionals in the field. I hope this general outline is helpful!

属性

IUPAC Name |

(2S)-2-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIAUTGOUJDVEI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451194 | |

| Record name | (S)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-phenylpiperidine | |

CAS RN |

70665-05-3 | |

| Record name | (S)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)